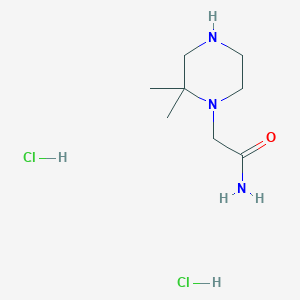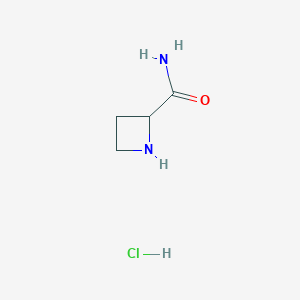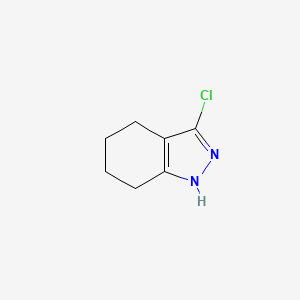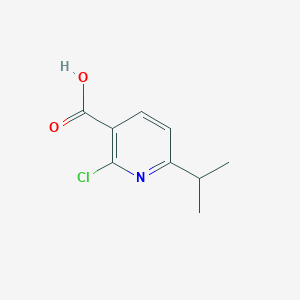
2-(2,2-Dimethylpiperazin-1-yl)-acetamide dihydrochloride
Overview
Description
2-(2,2-Dimethylpiperazin-1-yl)-acetamide dihydrochloride is a useful research compound. Its molecular formula is C8H19Cl2N3O and its molecular weight is 244.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Positive Inotropic Activity
Compounds similar to 2-(2,2-Dimethylpiperazin-1-yl)-acetamide dihydrochloride have been synthesized and evaluated for their positive inotropic activity. This activity is measured by the stroke volume in isolated rabbit heart preparations. One such compound demonstrated a significant increase in stroke volume, indicating potential use in treatments requiring enhanced cardiac contractility (Wu et al., 2012).
Anticonvulsant Properties
Studies have explored derivatives of similar compounds for their potential anticonvulsant properties. For instance, certain S-acetamide derivatives were synthesized and evaluated as anticonvulsants. These compounds showed moderate activity in a pentylenetetrazole-induced seizure model in rats, suggesting their utility in managing seizure disorders (Severina et al., 2020).
Antimicrobial and Antifungal Activity
Compounds structurally similar to this compound have been investigated for their antimicrobial and antifungal activities. For instance, certain N-acetamide derivatives demonstrated effective antimicrobial properties against pathogenic bacteria and Candida species (Mokhtari & Pourabdollah, 2013).
Anticancer Activity
Research has also been conducted on similar compounds for their potential anticancer activities. Some N-acetamide derivatives showed notable activity against various cancer cell lines, particularly melanoma types, indicating a potential role in cancer therapy (Duran & Demirayak, 2012).
Safety and Hazards
The safety and hazards of “2-(2,2-dimethylpiperazin-1-yl)ethan-1-ol” include hazard statements H318-H312-H332-H315-H335-H302 . Precautionary statements include P280-P305+P351+P338-P310-P280-P302+P352-P312-P322-P363-P501-P261-P271-P304+P340-P312-P264-P270-P301+P312-P330-P501-P264-P280-P302+P352-P321-P332+P313-P362 .
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the broad potential of piperazine derivatives.
Mode of Action
Piperazine derivatives are known to interact with their targets in various ways, often leading to changes in cellular signaling and function .
Biochemical Pathways
Piperazine derivatives, however, are known to influence a wide range of biological and pharmaceutical activities .
Result of Action
It is known that piperazine derivatives can have a wide range of biological and pharmaceutical effects .
Properties
IUPAC Name |
2-(2,2-dimethylpiperazin-1-yl)acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.2ClH/c1-8(2)6-10-3-4-11(8)5-7(9)12;;/h10H,3-6H2,1-2H3,(H2,9,12);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLSMMMTWHGLMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1CC(=O)N)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B3034364.png)





![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3034373.png)
![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B3034374.png)

![3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B3034377.png)



![5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid](/img/structure/B3034384.png)
